

Preparing CSRM617 Hydrochloride Stock Solutions for Experimental Use

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Compound of Interest		
Compound Name:	CSRM617 hydrochloride	
Cat. No.:	B8057351	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2), a key regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By directly binding to the HOX domain of ONECUT2, CSRM617 inhibits its transcriptional activity, leading to the suppression of tumor growth and metastasis.[1][4][5] The hydrochloride salt form of CSRM617 enhances its water solubility and stability, facilitating its use in various experimental settings.[6] [7] These application notes provide detailed protocols for the preparation of CSRM617 hydrochloride stock solutions and their application in common in vitro assays.

Quantitative Data Summary

The following tables summarize key quantitative data for **CSRM617 hydrochloride**.

Table 1: Physicochemical and Binding Properties



Property	Value	Source(s)
Molecular Weight	455.99 g/mol	[6]
Binding Affinity (Kd)	7.43 μΜ	[4][5]
Target	ONECUT2 (OC2)	[1][4][5]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage Temperature	Duration	Source(s)
-20°C	Up to 1 month	[5][6]
-80°C	Up to 6 months	[5][6]

Table 3: Effective Concentrations in In Vitro Prostate Cancer Cell Line Assays

Cell Line	Assay	Concentrati on Range	Duration	Observed Effect	Source(s)
PC-3, 22RV1, LNCaP, C4-2	Cell Growth Inhibition	0.01 - 100 μΜ	48 hours	Inhibition of cell growth	[5][7]
22RV1	Apoptosis Induction	10 - 20 μΜ	48 hours	Concentratio n-dependent increase in apoptosis	[5][6][7]
22RV1	Apoptosis Induction	20 μΜ	72 hours	Significant induction of apoptosis, confirmed by cleavage of Caspase-3 and PARP	[3][5][6][7]

Experimental Protocols



Protocol 1: Preparation of a 10 mM CSRM617 Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CSRM617 hydrochloride** in Dimethyl Sulfoxide (DMSO).

Materials:

- CSRM617 hydrochloride powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Vortex mixer

Procedure:

- Calculate the required amount of CSRM617 hydrochloride powder based on its molecular weight (455.99 g/mol). For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of the compound.
- Weigh the calculated amount of CSRM617 hydrochloride powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO. For 1 mg of CSRM617 hydrochloride, add 219.3 μL of DMSO to achieve a 10 mM concentration.[6]
- Vortex the tube thoroughly until the powder is completely dissolved.[6] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6]
- Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]



Note: For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[6][8]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of **CSRM617 hydrochloride** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cells (e.g., 22RV1, PC-3)
- · Complete cell culture medium
- 96-well plates
- CSRM617 hydrochloride stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.[6]
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
- Prepare serial dilutions of **CSRM617 hydrochloride** from the 10 mM stock solution in fresh culture medium. A typical final concentration range to test is 0.01 μ M to 100 μ M.[2][6]
- Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.[6]



- Carefully remove the medium from the wells and add 100 μL of the prepared drug dilutions or control medium.
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[2][6]
- Read the absorbance at 570 nm using a microplate reader.[6]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with **CSRM617 hydrochloride** using flow cytometry.

Materials:

- Prostate cancer cells (e.g., 22RV1)
- 6-well plates
- CSRM617 hydrochloride stock solution (10 mM in DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

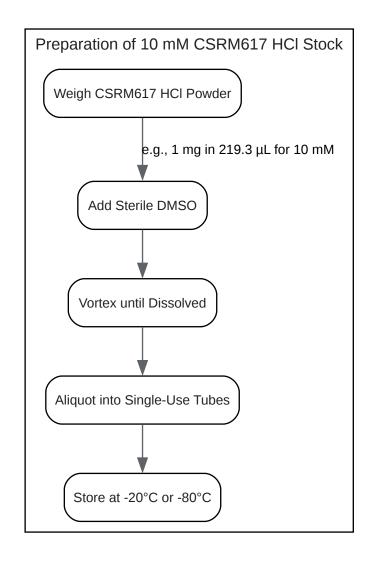


- Treat the cells with the desired concentrations of **CSRM617 hydrochloride** (e.g., 10 μ M and 20 μ M) and a vehicle control for 48 hours.[6]
- Harvest both floating and adherent cells. Use a gentle dissociation reagent for adherent cells.[6]
- Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
- Resuspend the cell pellet in 1X Annexin V binding buffer.[6]
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
 [6]
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.

Visualizations

CSRM617 Hydrochloride Stock Solution Preparation Workflow



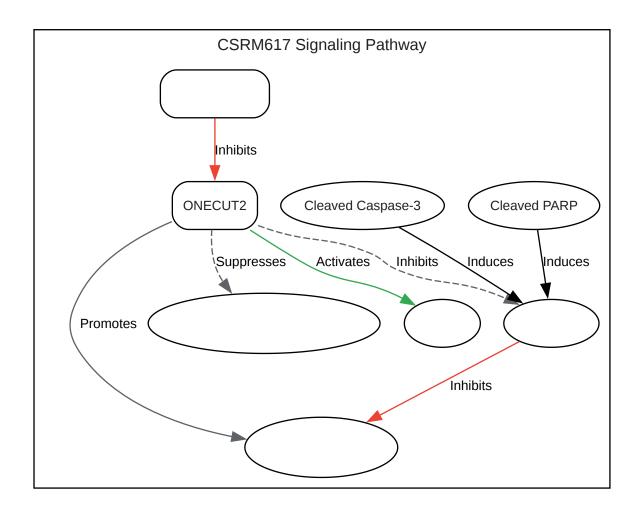


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Caption: Workflow for preparing CSRM617 hydrochloride stock solution.

Mechanism of Action of CSRM617 in Prostate Cancer Cells





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Caption: CSRM617 inhibits ONECUT2, leading to apoptosis and impacting AR signaling.

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